N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
This compound features a bifunctional ethanediamide core, with a thiophene-linked 1-methylpyrazole moiety at the N-terminus and a 4-(trifluoromethoxy)phenyl group at the N'-terminus. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing metabolic stability and lipophilicity, while the thiophene-pyrazole system may facilitate π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c1-26-11-12(10-24-26)16-7-6-15(30-16)8-9-23-17(27)18(28)25-13-2-4-14(5-3-13)29-19(20,21)22/h2-7,10-11H,8-9H2,1H3,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKNTLWDXQUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withNicotinamide phosphoribosyltransferase (NAMPT) , a key enzyme in the NAD+ salvage pathway. NAMPT plays a pivotal role in many biological processes including metabolism and aging.
Mode of Action
Compounds with similar structures have been reported to activate nampt. Activation of NAMPT can have a significant impact on the NAD+ salvage pathway, which is crucial for cellular energy metabolism and longevity.
Biochemical Pathways
The compound likely affects the NAD+ salvage pathway . This pathway is essential for recycling NAD+, a coenzyme involved in redox reactions, posttranslational modifications, and calcium signaling. By influencing the activity of NAMPT, the compound could potentially affect these processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular properties, and key spectral/functional characteristics:
*Calculated based on molecular formula.
Key Comparative Analysis
Electron-Withdrawing Substituents
- The target compound’s 4-(trifluoromethoxy)phenyl group contrasts with analogs bearing 4-(trifluoromethyl)phenyl or halogenated phenyls (e.g., 2,4-difluorophenyl in ). The trifluoromethoxy group offers superior metabolic resistance compared to halogens due to reduced oxidative susceptibility .
- In contrast, the 4-(trifluoromethyl)phenyl group in increases hydrophobicity but may reduce solubility, impacting bioavailability.
Heterocyclic Core Variations
- 1,2,4-Triazoles () : These compounds exhibit tautomerism (thione vs. thiol forms), influencing binding modes. The absence of a thiophene ring in these analogs may limit π-π interactions compared to the target compound.
Computational and Analytical Insights
- Multiwfn Analysis () : Electron localization function (ELF) studies could map the electron-deficient regions of the trifluoromethoxy group, predicting interaction sites with biological targets.
- Noncovalent Interaction (NCI) Plots (): Visualization of van der Waals and hydrogen-bonding interactions would differentiate the target compound’s binding profile from analogs like or .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
